molecular formula C12H20N4O2 B8497167 Tert-butyl 3-(1H-1,2,3-triazol-1-YL)piperidine-1-carboxylate

Tert-butyl 3-(1H-1,2,3-triazol-1-YL)piperidine-1-carboxylate

Cat. No. B8497167
M. Wt: 252.31 g/mol
InChI Key: JJUBGHZOMFCLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08080566B1

Procedure details

A 100-mL round-bottomed flask was charged with a solution of tert-butyl 3-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (2.8 g, 11.11 mmol, 1.00 equiv) in MeOH (50 mL). To this mixture was added conc. HCl (10 mL). The resulting solution was stirred at 30° C. for 5 hours in an oil bath. Upon completion, the resulting mixture was cooled down to room temperature and concentrated on a rotary evaporator affording 3-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride as pale yellow solid (3 g).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH:6]2[CH2:11][CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7]2)[CH:5]=[CH:4][N:3]=[N:2]1.[ClH:19]>CO>[ClH:19].[N:1]1([CH:6]2[CH2:11][CH2:10][CH2:9][NH:8][CH2:7]2)[CH:5]=[CH:4][N:3]=[N:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
N1(N=NC=C1)C1CN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 30° C. for 5 hours in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the resulting mixture was cooled down to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.N1(N=NC=C1)C1CNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.